
4-keto-L-proline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-keto-L-proline hydrobromide: is an organic compound with the chemical formula C₅H₇NO₃·BrH 4-oxopyrrolidine-2-carboxylic acid hydrobromide . This compound typically appears as a white to light yellow crystalline powder and is soluble in water and alcohol .
Aplicaciones Científicas De Investigación
4-keto-L-proline hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the study of proline metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Employed in the production of fine chemicals and as a biochemical reagent in research laboratories
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-keto-L-proline hydrobromide can be synthesized by reacting 4-oxo-L-proline with hydrobromic acid . Another method involves the oxidation of N-protected 4-hydroxyproline in the presence of an oxidizing system such as phosphorus pentoxide and dimethyl sulfoxide .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of environmentally friendly oxidizing agents and the avoidance of heavy metals are key considerations in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-keto-L-proline hydrobromide undergoes various chemical reactions, including:
Oxidation: Conversion of 4-hydroxyproline to 4-keto-L-proline.
Reduction: Potential reduction back to 4-hydroxyproline under specific conditions.
Substitution: Reactions involving the substitution of the hydrobromide group with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Phosphorus pentoxide, dimethyl sulfoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed:
4-hydroxyproline: Formed through reduction.
Substituted proline derivatives: Formed through substitution reactions
Mecanismo De Acción
The mechanism of action of 4-keto-L-proline hydrobromide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of enzymes involved in proline metabolism.
Pathway Modulation: It can modulate metabolic pathways by altering the levels of proline and its derivatives
Comparación Con Compuestos Similares
4-hydroxy-L-proline: A precursor in the synthesis of 4-keto-L-proline hydrobromide.
L-proline: A naturally occurring amino acid with similar structural features.
4-oxo-L-proline: The immediate precursor in the synthesis of this compound
Uniqueness: this compound is unique due to its specific functional group (keto group) and its ability to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and research .
Propiedades
Número CAS |
75776-67-9 |
|---|---|
Fórmula molecular |
C5H8BrNO3 |
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
4-oxopyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C5H7NO3.BrH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H |
Clave InChI |
SFSROLZHCPCODJ-UHFFFAOYSA-N |
SMILES |
C1C(NCC1=O)C(=O)O.Br |
SMILES canónico |
C1C(NCC1=O)C(=O)O.Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


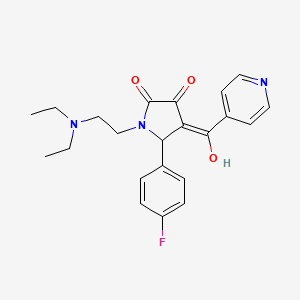
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
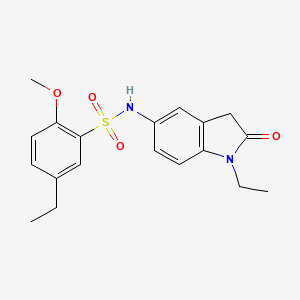
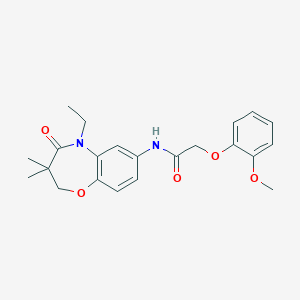
![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)
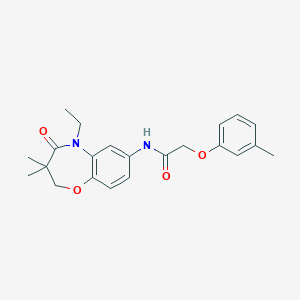

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)
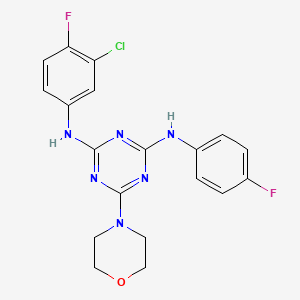
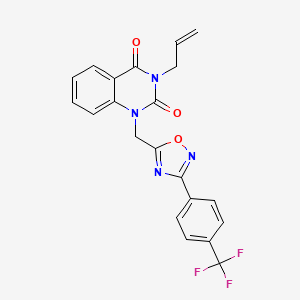
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2968601.png)
![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)
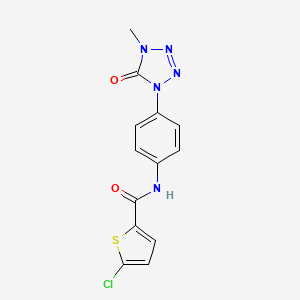
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)
